2-(Difluoromethyl)-1-fluoro-4-nitrobenzene
Overview
Description
2-(Difluoromethyl)-1-fluoro-4-nitrobenzene is an organic compound that features a benzene ring substituted with difluoromethyl, fluoro, and nitro groups
Scientific Research Applications
2-(Difluoromethyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
Target of Action
The primary target of 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene, also known as DFMO, is the enzyme ornithine decarboxylase (ODC) . ODC is a key enzyme in the biosynthesis pathway of polyamines, which are essential for cell survival .
Mode of Action
DFMO acts as an irreversible inhibitor of ODC . It is usually cytostatic, and its effects on growth can be reversed by micromolar concentrations of polyamines in the cellular environment . ODC inactivation is associated with decreased transcription of the growth-related c-myc and c-fos genes .
Biochemical Pathways
The inhibition of ODC by DFMO affects the polyamine biosynthesis pathway . Polyamines are small cationic molecules required for cellular proliferation and are detected at higher concentrations in most tumor tissues, compared to normal tissues . By inhibiting ODC, DFMO depletes intracellular polyamine levels, affecting cell growth and survival .
Pharmacokinetics
It is known that dfmo is a specific inhibitor of polyamine biosynthesis, suggesting that it may have a significant impact on the bioavailability of polyamines within the cell .
Result of Action
The inhibition of ODC and the subsequent depletion of polyamines by DFMO can lead to cellular growth arrest . This is particularly relevant in the context of cancer cells, where high levels of polyamines are often observed . Therefore, DFMO has potential therapeutic applications in cancer treatment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DFMO. For instance, air pollution has been shown to change endothelial function, elevate adipose and systemic inflammation, and trigger insulin resistance . These factors can potentially influence the effectiveness of DFMO in inhibiting ODC and depleting polyamine levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds using difluorocarbene precursors under catalytic conditions . This process often employs metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized catalytic systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1-fluoro-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aminobenzene derivatives.
Substitution: Formation of substituted benzene derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-1-fluoro-4-nitrobenzene
- 2-(Difluoromethyl)-1-chloro-4-nitrobenzene
- 2-(Difluoromethyl)-1-fluoro-4-aminobenzene
Uniqueness
2-(Difluoromethyl)-1-fluoro-4-nitrobenzene is unique due to the presence of both difluoromethyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
2-(difluoromethyl)-1-fluoro-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIMQWWMIPNFEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617534 | |
Record name | 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63878-71-7 | |
Record name | 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63878-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(difluoromethyl)-1-fluoro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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